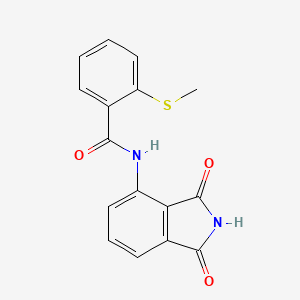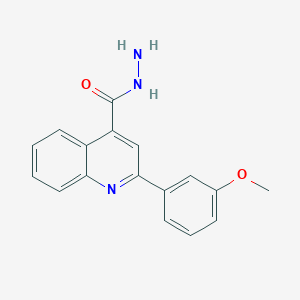![molecular formula C16H12Br2O3 B2518790 (2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid CAS No. 938016-26-3](/img/structure/B2518790.png)
(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid: is an organic compound characterized by the presence of a benzyloxy group and two bromine atoms attached to a phenyl ring, along with a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3,5-dibromo-4-hydroxybenzaldehyde.
Benzylation: The hydroxyl group of the dibromo compound is then protected by benzylation using benzyl bromide and a base such as potassium carbonate in a solvent like acetone.
Aldol Condensation: The benzylated dibromo compound undergoes aldol condensation with malonic acid in the presence of a base like sodium ethoxide to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond in the prop-2-enoic acid moiety can yield the corresponding saturated carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidation products include benzyloxy-substituted aldehydes and carboxylic acids.
- Reduction products include saturated carboxylic acids.
- Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The benzyloxy group and bromine atoms contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
(2E)-3-[4-(benzyloxy)-3,5-dichlorophenyl]prop-2-enoic acid: Similar structure but with chlorine atoms instead of bromine.
(2E)-3-[4-(benzyloxy)-3,5-difluorophenyl]prop-2-enoic acid: Similar structure but with fluorine atoms instead of bromine.
Uniqueness:
- The presence of bromine atoms in (2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it unique compared to its chlorinated and fluorinated analogs, which may exhibit different chemical and biological behaviors.
Properties
IUPAC Name |
(E)-3-(3,5-dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCRWZFJFAOYHV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B2518709.png)
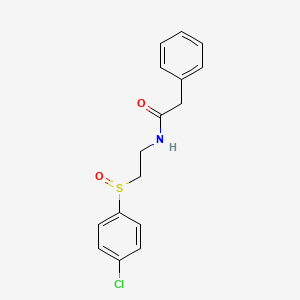
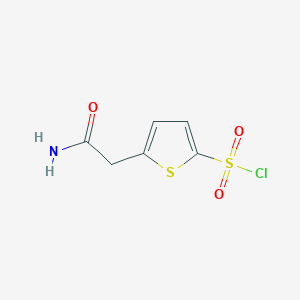
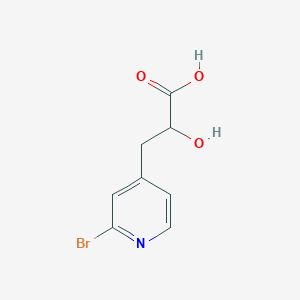
![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)
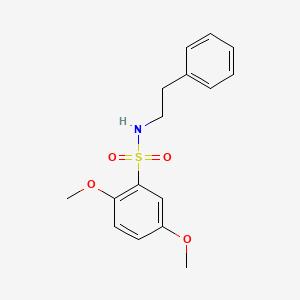
![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate](/img/structure/B2518720.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)
![2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2518723.png)
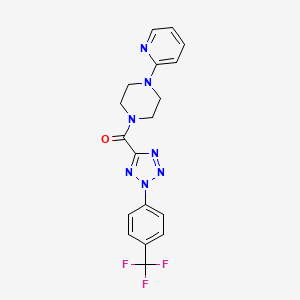
![4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2518725.png)
